- Synthesis of tetrathiofulvalene, Denshi Gijutsu Sogo Kenkyusho Iho, 1975, 39(9), 667-72
Cas no 930-35-8 (Vinylene Trithiocarbonate)
Vinylene Trithiocarbonate structure
Product Name:Vinylene Trithiocarbonate
CAS No:930-35-8
MF:C3H2S3
MW:134.242976665497
MDL:MFCD00014536
CID:809944
PubChem ID:24862036
Update Time:2024-10-26
Vinylene Trithiocarbonate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dithiole-2-thione
- 1,3-Dithiolethione
- DT 827A
- Dithiolene
- Isotrithione
- 1,3-Dithiol-2-thione
- Vinylene trithiocarbonate
- 0K9M0CR06O
- WYKJWNVWJOKVQP-UHFFFAOYSA-N
- 1,3-dithiol-2-thion
- 1,3-dithiolene-2-thione
- Vinylene trithiocarbonate, 98%
- 1,3-Dithiacyclopentane, 2-thione-
- FCH1115460
- 1,3-Dithia-2-thioxo-cyclopent-4-ene
- Z2256
- D2133
- ST51037697
- InChI=1/C3H2S3/c4-3-5-1-2-6
- 1,2-Ethenedithiol, cyclic trithiocarbonate (8CI)
- Carbonic acid, trithio-, cyclic vinylene ester (6CI, 7CI, 8CI)
- 2H-1,3-Dithiole-2-thione
- 930-35-8
- EINECS 213-215-1
- C3H2S3
- AKOS015856655
- MFCD00014536
- CS-0199263
- A10933
- YSZC2183
- SCHEMBL907732
- DTXSID80239230
- BS-18939
- Vinylene trithiocarbonate, purum, >=99.0% (GC), yellow
- CARBONIC ACID, TRITHIO-, CYCLIC VINYLENE ESTER
- UNII-0K9M0CR06O
- DTXCID00161721
- 1,2-ETHENEDITHIOL, CYCLIC TRITHIOCARBONATE
- NS00042219
- Vinylene Trithiocarbonate
-
- MDL: MFCD00014536
- Inchi: 1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H
- InChI Key: WYKJWNVWJOKVQP-UHFFFAOYSA-N
- SMILES: S=C1SC=CS1
Computed Properties
- Exact Mass: 133.93200
- Monoisotopic Mass: 133.931862
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 84.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 48-50 °C (lit.)
- Boiling Point: 122-126 ºC (0.5 Torr)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.7000 (estimate)
- Solubility: Almost insoluble (0.04 g/l) (25 º C),
- PSA: 88.57000
- LogP: 2.53910
- Solubility: Not determined
Vinylene Trithiocarbonate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8-10-13
- RTECS:JP1292125
Vinylene Trithiocarbonate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Vinylene Trithiocarbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 432632-1G |
1,3-Dithiole-2-thione, 98% |
930-35-8 | 98% | 1G |
¥ 561 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 432632-5G |
1,3-Dithiole-2-thione, 98% |
930-35-8 | 98% | 5G |
¥ 1701 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MS568-200mg |
Vinylene Trithiocarbonate |
930-35-8 | 97% | 200mg |
115.0CNY | 2021-08-06 | |
| TRC | V375018-10mg |
Vinylene Trithiocarbonate |
930-35-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | V375018-50mg |
Vinylene Trithiocarbonate |
930-35-8 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | V375018-100mg |
Vinylene Trithiocarbonate |
930-35-8 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM342167-1g |
1,3-Dithiole-2-thione |
930-35-8 | 95%+ | 1g |
$110 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856206-5g |
1,3-Dithiole-2-thione |
930-35-8 | 97% | 5g |
1,779.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 358916-1G |
Vinylene Trithiocarbonate |
930-35-8 | 98% | 1G |
¥715.91 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 358916-5G |
Vinylene Trithiocarbonate |
930-35-8 | 5g |
¥3082.75 | 2023-12-07 |
Vinylene Trithiocarbonate Production Method
Production Method 1
Reaction Conditions
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid , Dimethylformamide
Reference
- Broadband near-IR absorbing Au-dithiolene complexes bearing redox-active oligothiophene ligands, Dalton Transactions, 2019, 48(1), 107-116
Production Method 3
Reaction Conditions
Reference
- Thiocarbonic acids and derivatives, Science of Synthesis, 2005, 18, 821-968
Production Method 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Proton, carbon-13, and selenium-77 NMR of sulfur and selenium containing cyclic 6π-cations, Phosphorus and Sulfur and the Related Elements, 1987, 29(2-4), 187-200
Production Method 5
Reaction Conditions
Reference
- Excited-state structural dynamics and vibronic coupling of 1,3-dithiole-2-thione - resonance Raman spectroscopy and density functional theory calculation study, Journal of Raman Spectroscopy, 2009, 40(8), 992-997
Production Method 6
Reaction Conditions
Reference
- Synthesis of the electron donor tetrathiafulvalene using acetylene as the starting material, Ziran Zazhi, 1979, 2(3),
Production Method 7
Reaction Conditions
Reference
- A voltammetric study of several oxygen, sulfur and selenium heterocyclic carbonium ions in acetonitrile, Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 1977, 79(2), 381-90
Production Method 8
Reaction Conditions
Reference
- Improved synthesis of tetrathiafulvalene, Journal of Organic Chemistry, 1974, 39(16), 2456-8
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydrosulfide
Reference
- Convenient synthesis of 1,3-dithiole-2-thione and related compounds, Synthesis, 1975, (4), 277-8
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Toluene
Reference
- Sulfur heterocycles. XXXIII. Preparative synthesis and subsequent reactions of isotrithione [1,3-dithiole-2-thione] and isodithione [1,3-dithiol-2-one], Chemische Berichte, 1964, 97(5), 1298-1307
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Acetic acid , Dimethylformamide
Reference
- Key intermediates for the synthesis of organic semiconductors: a direct dithiocarbamate route to unsubstituted 1,3-dithiol-2-one derivatives, Journal of the Chemical Society, 1989, (5), 1068-70
Production Method 13
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Benzene
Reference
- Some aspects of the chemistry of dioxa- and dithiagermoles, Recueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 440-8
Production Method 14
Reaction Conditions
Reference
- Thiocarbonyl ylide intermediates generated by deprotonation of 2-(phenacylthio)- and 2-(p-bromophenacylthio)-1,3-dithiolylium and 2-(p-bromophenacylthio)-1,3-dithiolanylium bromides, Bulletin of the Chemical Society of Japan, 1980, 53(8), 2281-4
Production Method 15
Reaction Conditions
Reference
- Unsaturated thiolates in cycloaddition reactions. II. Reaction of α,β-ethylene thiolates of alkali metals with carbon disulfide, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2306-12
Production Method 16
Reaction Conditions
Reference
- 5,8-Dithiafulvalene-1,4-quinone [2-(1,3-dithiol-2-ylidene)-4-cyclopentene-1,3-dione], Chemistry Letters, 1977, (1), 77-80
Production Method 17
Reaction Conditions
Reference
- Easy synthesis of 1,3-dithiole-2-thione, Journal of the Chemical Society, 1976, (22), 920-1
Production Method 18
Reaction Conditions
Reference
- Anomalous reaction of selenium and carbon disulfide with sodium acetylide. Synthesis of selenium analogs of 1,3-dithiole-2-thione, Journal of Organic Chemistry, 1975, 40(3), 387-9
Production Method 19
Reaction Conditions
Reference
- Reactions of ethylene di- and trithiocarbonates with acetylenes. Anomalous reaction with bromocyanoacetylene to give a thioacyl bromide, Journal of Organic Chemistry, 1970, 35(6), 2002-5
Vinylene Trithiocarbonate Raw materials
- tetraphenylborate
- Phosphate(1-),hexafluoro-
- Methanaminium, N-1,3-dithiol-2-ylidene-N-methyl-
- 1,2-Ethenedithiol, disodium salt, (Z)-
- ethynyltrimethylsilane
- 1,3-Dithiol-2-one
- 1,3-Dithiol-1-ium, 2-(methylthio)-, iodide
- Piperidinium, 1-(1,3-dithiol-2-ylidene)-
- 1,3,2-Dithiagermole, 2,2-dimethyl-
Vinylene Trithiocarbonate Preparation Products
Vinylene Trithiocarbonate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:930-35-8)Vinylene Trithiocarbonate
Order Number:A1207476
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):425.0/243.0
Email:sales@amadischem.com
Vinylene Trithiocarbonate Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:930-35-8)Vinylene Trithiocarbonate
Purity:99%/99%
Quantity:10g/5g
Price ($):425.0/243.0